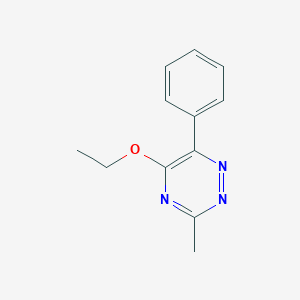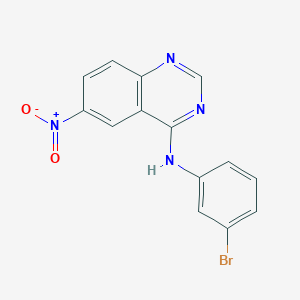
N-(3-溴苯基)-6-硝基喹唑啉-4-胺
概述
描述
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a nitro group at the sixth position of the quinazoline ring
科学研究应用
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine typically involves a multi-step process. One common method starts with the nitration of quinazoline to introduce the nitro group at the sixth position. This is followed by the bromination of aniline to obtain 3-bromoaniline. The final step involves the coupling of 3-bromoaniline with 6-nitroquinazoline under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline derivatives with different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Reduction: Hydrogen gas, palladium catalyst, and solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Reduction: Formation of N-(3-Bromophenyl)-6-aminoquinazolin-4-amine.
Oxidation: Formation of quinazoline derivatives with different oxidation states.
作用机制
The mechanism of action of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: A quinazoline-based drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is unique due to the presence of both a bromophenyl group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and provides opportunities for further functionalization and derivatization .
属性
IUPAC Name |
N-(3-bromophenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKGSSRIBVAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416140 | |
| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-77-0 | |
| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
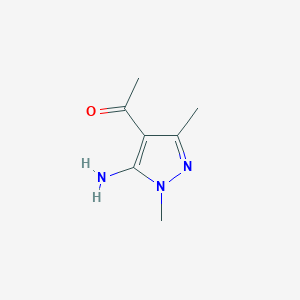
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)

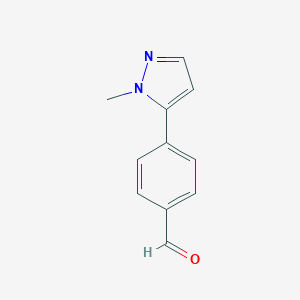

![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)

![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)

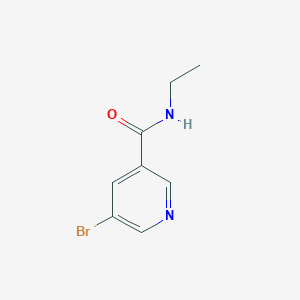
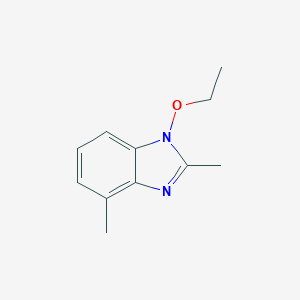

![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
